
N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Overview
Description
N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a chemical compound with the molecular formula C6H12F3NOSi. It is commonly used as a silylating reagent in gas chromatography-mass spectrometry (GC-MS) to form volatile derivatives of various compounds for analysis . This compound is known for its ability to react with a wide range of functional groups, making it a versatile tool in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be synthesized through the reaction of N-methyltrifluoroacetamide with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the trimethylsilyl group being introduced to the nitrogen atom of the trifluoroacetamide.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Core Silylation Mechanism
MSTFA reacts with active hydrogen atoms in target molecules via nucleophilic substitution, replacing them with TMS groups. The general reaction proceeds as:
This reaction is driven by the high electrophilicity of the silicon atom in MSTFA .
Hydroxyl Groups
MSTFA efficiently silylates alcohols, phenols, and steroids:
- Example : Cortisol derivatives require heating at 100°C for 2 hours with MSTFA to achieve complete TMS ether formation .
- Catalysts : TMCS (1–10%) enhances reactivity for sterically hindered hydroxyl groups (e.g., 11β-OH in steroids) .
Carboxyl Groups
Carboxylic acids react with MSTFA to form TMS esters under mild conditions (room temperature, 30 minutes) . For example, fatty acids in vegetable oils are derivatized for GC analysis without thermal decomposition .
Amino Groups
Primary and secondary amines form TMS amines:
- Free amino acids : React at 80–90°C for 1–2 hours, yielding bis-TMS derivatives .
- Amino acid hydrochlorides : Require tris-TMS derivatization with excess MSTFA and TMCS .
Thiols
Thiols are silylated to TMS sulfides, though reactivity is slower than with hydroxyl or amino groups. Reaction times extend to 3–5 hours at 60°C .
Reaction Conditions and Optimization
Notable Findings :
- MSTFA’s by-product, N-methyltrifluoroacetamide, is highly volatile (bp 70°C at 75 mmHg), minimizing interference in GC analysis .
- Pyridine or methoxylamine hydrochloride is added to stabilize acidic protons in polyfunctional molecules (e.g., catecholamines) .
Pharmaceutical Analysis
- MSTFA derivatizes metabolites like famprofazone for GC-MS detection .
- Steroid hormones (17-α-ethynylestradiol) are analyzed using MSTFA/TMCS (99:1) .
Environmental Monitoring
- Polar organics in atmospheric particulates are derivatized online using MSTFA, enabling real-time analysis .
Battery Research
- MSTFA enhances electrolyte stability in lithium/sodium metal batteries by forming uniform SEI layers .
Stability and Handling
- Moisture Sensitivity : Hydrolyzes rapidly in water, requiring anhydrous conditions .
- Storage : Stable at 2–30°C in sealed containers .
MSTFA’s broad reactivity and compatibility with GC-MS make it indispensable in analytical and synthetic chemistry. Innovations in catalysis (e.g., TMCS) and solvent systems continue to expand its utility across pharmaceuticals, environmental science, and energy storage .
Scientific Research Applications
Analytical Chemistry
Silylating Reagent for GC-MS Analysis
MSTFA is widely utilized as a silylating agent in gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and thermal stability of analytes, allowing for more efficient detection and quantification. This application is crucial for analyzing complex mixtures, including environmental samples and biological fluids.
-
Case Study: Caffeine Metabolites Analysis
MSTFA was employed to derivatize caffeine and its metabolites in horse urine samples. This method demonstrated high sensitivity and specificity, making it suitable for doping control in equine sports . - Table: Applications of MSTFA in GC-MS
Application | Sample Type | Outcome |
---|---|---|
Derivatization of caffeine | Horse urine | Effective detection of metabolites |
Analysis of steroid hormones | Biological samples | Enhanced detection sensitivity |
Online derivatization for particulates | Atmospheric aerosols | Improved monitoring of polar organics |
Energy Storage
Additive in Lithium and Sodium Metal Batteries
Recent studies have highlighted the role of MSTFA as an additive in lithium and sodium metal batteries. It contributes to the stability of low-concentration electrolytes and enhances the uniformity of polymerization processes.
-
Case Study: Lithium Metal Batteries
In a study by Liu et al. (2023), MSTFA was used to improve the electrolyte interfacial stability, leading to enhanced battery performance . -
Case Study: Sodium Metal Batteries
Ma et al. (2024) reported that MSTFA facilitated uniform polymerization during the operation of high-voltage sodium metal batteries, indicating its potential to advance battery technology .
Pharmaceutical Research
Intermediate in Drug Synthesis
MSTFA serves as a pharmaceutical intermediate and has been identified as a metabolite of Famprofazone in humans. Its role as a neutral masking agent allows for the modification of active hydrogen atoms during the synthesis of various compounds.
- Table: Pharmaceutical Applications of MSTFA
Application | Role | Significance |
---|---|---|
Synthesis of antibiotics | Neutral masking agent | Enhances reaction efficiency |
Metabolite analysis | Intermediate in drug metabolism | Important for pharmacokinetic studies |
Environmental Monitoring
Analysis of Atmospheric Samples
MSTFA has been applied in environmental studies for the analysis of organic compounds from atmospheric particulate filters. Its effectiveness in derivatizing polar organics makes it valuable for environmental monitoring.
Mechanism of Action
The mechanism of action of N-Methyl-N-(trimethylsilyl)trifluoroacetamide involves the transfer of the trimethylsilyl group to the target molecule. This process increases the volatility and decreases the polarity of the target molecule, facilitating its analysis by GC-MS . The molecular targets are typically functional groups containing active hydrogen atoms, such as hydroxyl, carboxyl, thiol, amino, and imino groups .
Comparison with Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide is often compared with other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide and N,O-bis(trimethylsilyl)acetamide. While these compounds also serve as silylating agents, this compound is unique in its ability to form highly volatile derivatives, making it particularly useful for GC-MS analysis.
List of Similar Compounds
- N,O-bis(trimethylsilyl)trifluoroacetamide
- N,O-bis(trimethylsilyl)acetamide
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
This compound stands out due to its efficiency in forming volatile derivatives and its broad applicability in various fields of research and industry.
Biological Activity
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a significant silylation reagent widely utilized in gas chromatography (GC) and mass spectrometry (MS) for the derivatization of polar compounds. This article explores its biological activity, applications, synthesis, and relevant case studies.
MSTFA has a molecular formula of C₆H₁₂F₃NOSi, a molecular weight of 199.25 g/mol, and a boiling point of approximately 130-132 °C. It is characterized by its ability to replace active hydrogen atoms in polar compounds with trimethylsilyl groups, enhancing their volatility and thermal stability for GC analysis .
The primary function of MSTFA is to act as a silylation agent , facilitating the transformation of hydroxyl (-OH) and amine (-NH) groups into more volatile trimethylsilyl derivatives. This transformation is crucial for improving the detectability of compounds during GC-MS analysis. The silylation process involves the following reaction:
This mechanism allows MSTFA to effectively mask polar functional groups, making it easier to analyze complex mixtures .
Applications in Biological Research
- Metabolomics : MSTFA is extensively used in metabolomic studies to prepare biological samples for GC-MS analysis. Its ability to derivatize various metabolites enhances sensitivity and specificity in detecting low-abundance compounds .
- Pharmaceutical Analysis : In pharmaceutical research, MSTFA aids in the analysis of drug metabolites. For instance, it has been employed in the silylation of non-steroidal anti-inflammatory drugs (NSAIDs), improving their detection limits and resolution during chromatographic separation .
- Doping Control : The compound plays a pivotal role in doping analysis by facilitating the detection of banned substances in sports. By enabling the identification of trace levels of drugs in biological fluids, MSTFA contributes to maintaining fairness in competitive sports .
Case Study 1: Metabolite Profiling
A study conducted on the metabolite profiling of various biological samples demonstrated that MSTFA was effective in derivatizing amino acids and fatty acids for GC-MS analysis. The results indicated improved peak resolution and quantification accuracy compared to non-derivatized samples .
Case Study 2: Drug Detection
In another research project focusing on the detection of amphetamines, MSTFA was utilized to derivatize amphetamine samples before GC-MS analysis. The study found that using MSTFA resulted in enhanced sensitivity, allowing for the detection of amphetamines at concentrations as low as 2.5 ng/mL .
Safety and Handling
MSTFA is classified as hazardous due to its flammable nature and potential irritant properties. It should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and goggles. Storage conditions should maintain temperatures between 2-8 °C to ensure stability .
Q & A
Q. Basic: What are the key physicochemical properties of MSTFA relevant to derivatization in GC-MS?
Answer:
MSTFA is a volatile silylation reagent (boiling point: 130–132°C, density: 1.075 g/mL at 25°C) with high purity (≥98.5% by GC). Its low polarity and reactivity with active hydrogen atoms (e.g., -OH, -NH, -SH) enable efficient derivatization of polar compounds. The byproduct, N-methyltrifluoroacetamide, is highly volatile, reducing chromatographic interference . Storage at 2–8°C prevents moisture-induced degradation, critical for maintaining reactivity .
Q. Basic: What are standard MSTFA derivatization protocols for GC-MS analysis?
Answer:
A typical protocol involves:
- Reagent mixture : MSTFA with 1–2% trimethylchlorosilane (TMCS) as a catalyst .
- Reaction conditions : 60–80°C for 30–60 minutes .
- Sample preparation : Drying to remove moisture, followed by derivatization in anhydrous pyridine or acetonitrile .
Example : For glimepiride analysis, MSTFA derivatization at 70°C for 45 minutes achieved optimal trimethylsilyl (TMS) formation, validated via GC-MS .
Q. Advanced: How does solvent choice impact MSTFA derivatization efficiency for polar metabolites?
Answer:
Solvent polarity directly affects reaction kinetics:
Pyridine enhances silylation of amines by acting as a proton scavenger, while acetonitrile minimizes side reactions for thermally labile compounds .
Q. Advanced: What strategies mitigate byproduct interference in MSTFA-based metabolomics?
Answer:
- Catalyst addition : TMCS (1–2%) accelerates reaction rates, reducing incomplete derivatization .
- Byproduct volatility : The high volatility of N-methyltrifluoroacetamide allows early elution in GC, avoiding overlap with target analytes .
- Chromatographic optimization : Use of SLB-5ms columns (5% phenyl polysiloxane) improves separation of TMS derivatives from matrix components .
Q. Advanced: How does MSTFA compare to MTBSTFA in silylation reactions?
Answer:
Parameter | MSTFA | MTBSTFA |
---|---|---|
Derivative stability | Moderate (TMS) | High (tert-butyldimethylsilyl) |
Volatility | High | Low |
Applications | Polar metabolites (GC-MS) | Non-volatile analytes (LC-MS) |
MSTFA derivatives are ideal for GC-MS due to volatility, while MTBSTFA suits LC-MS for stable, heavy derivatives .
Q. Advanced: How to optimize MSTFA conditions for thermally labile compounds?
Answer:
- Temperature : Reduce to 50–60°C to prevent degradation .
- Time : Shorten reaction to 20–30 minutes .
- Catalysts : Use TMCS (1%) to accelerate silylation without side reactions .
Case study : For primary amide-to-nitrile conversion, In(OTf)₃ catalysis with MSTFA at 50°C achieved 95% yield without decomposition .
Q. Advanced: How does MSTFA derivatization affect quantification accuracy in untargeted metabolomics?
Answer:
- Normalization : Internal standards (e.g., deuterated analogs) correct for batch-to-batch variability .
- Data analysis : Orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies MSTFA-specific artifacts (e.g., incomplete silylation) .
- Validation : Spike-and-recovery experiments validate derivatization efficiency across metabolite classes .
Q. Advanced: What are the limitations of MSTFA in analyzing highly acidic functional groups?
Answer:
MSTFA struggles with strongly acidic protons (e.g., sulfonic acids). Solutions include:
- Pre-derivatization alkylation : Use methyl chloroformate (MCF) to block acidic groups before silylation .
- Alternative reagents : Heptafluorobutyrylation for acidic analytes resistant to silylation .
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPCIZMDDUQPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067003 | |
Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
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Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
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CAS No. |
24589-78-4 | |
Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24589-78-4 | |
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Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
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Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
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Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
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Record name | N-methyl-N-(trimethylsilyl)trifluoroacetamide | |
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